molecular formula C17H15Br2N3OS B10948468 4,5-dibromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide

4,5-dibromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B10948468
M. Wt: 469.2 g/mol
InChI Key: NXIOCVPZOHAEFF-UHFFFAOYSA-N
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Description

4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with bromine atoms and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the bromination of thiophene to introduce bromine atoms at the 4 and 5 positions. This is followed by the formation of the pyrazole moiety through cyclization reactions involving appropriate precursors. The final step involves the coupling of the pyrazole derivative with the brominated thiophene under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Coupling reactions may involve catalysts such as palladium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The bromine atoms and the pyrazole moiety play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIBROMO-N~2~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is unique due to its combination of a brominated thiophene ring and a pyrazole moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of both bromine atoms and the pyrazole ring can enhance the compound’s reactivity and binding affinity to biological targets.

Properties

Molecular Formula

C17H15Br2N3OS

Molecular Weight

469.2 g/mol

IUPAC Name

4,5-dibromo-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H15Br2N3OS/c1-10-13(9-20-17(23)15-8-14(18)16(19)24-15)11(2)22(21-10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,23)

InChI Key

NXIOCVPZOHAEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=CC(=C(S3)Br)Br

Origin of Product

United States

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